molecular formula C13H18N2 B12577455 Pyrazine, 6-bicyclo[2.2.1]hept-5-en-2-yl-2,3-dihydro-2,5-dimethyl- CAS No. 587855-07-0

Pyrazine, 6-bicyclo[2.2.1]hept-5-en-2-yl-2,3-dihydro-2,5-dimethyl-

Cat. No.: B12577455
CAS No.: 587855-07-0
M. Wt: 202.30 g/mol
InChI Key: ATDQVXNARHNMAO-UHFFFAOYSA-N
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Description

Pyrazine, 6-bicyclo[221]hept-5-en-2-yl-2,3-dihydro-2,5-dimethyl- is a complex organic compound that features a pyrazine ring fused with a bicyclo[221]heptane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazine, 6-bicyclo[2.2.1]hept-5-en-2-yl-2,3-dihydro-2,5-dimethyl- typically involves a series of organic reactions. One common method is the Swern oxidation of bicyclo[2.2.1]hept-5-ene-2,3-diol. This reaction uses dimethyl sulfoxide (DMSO) and oxalyl chloride to oxidize the diol to the corresponding diketone . Another method involves the Diels-Alder reaction of cyclopentadiene with dichlorovinylene carbonate, followed by hydrolysis .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of readily available starting materials and optimization of reaction conditions are crucial for efficient production. The Swern oxidation method, for instance, can be scaled up by using trifluoroacetic anhydride instead of oxalyl chloride to increase yield .

Chemical Reactions Analysis

Types of Reactions

Pyrazine, 6-bicyclo[2.2.1]hept-5-en-2-yl-2,3-dihydro-2,5-dimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include diketones, reduced bicyclic compounds, and substituted derivatives depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of pyrazine, 6-bicyclo[2.2.1]hept-5-en-2-yl-2,3-dihydro-2,5-dimethyl- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, potentially inhibiting or activating certain biological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pyrazine, 6-bicyclo[2.2.1]hept-5-en-2-yl-2,3-dihydro-2,5-dimethyl- is unique due to its fused pyrazine and bicyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

587855-07-0

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

IUPAC Name

6-(2-bicyclo[2.2.1]hept-5-enyl)-2,5-dimethyl-2,3-dihydropyrazine

InChI

InChI=1S/C13H18N2/c1-8-7-14-9(2)13(15-8)12-6-10-3-4-11(12)5-10/h3-4,8,10-12H,5-7H2,1-2H3

InChI Key

ATDQVXNARHNMAO-UHFFFAOYSA-N

Canonical SMILES

CC1CN=C(C(=N1)C2CC3CC2C=C3)C

Origin of Product

United States

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